molecular formula C22H21NO4 B11282804 3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11282804
M. Wt: 363.4 g/mol
InChI Key: PEGYOWGUUWFOQX-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex polycyclic heterocyclic compound characterized by a fused chromeno-oxazinone core substituted with a 3-methoxybenzyl group. The compound’s core structure includes a cyclopenta ring fused to a chromene moiety and an oxazinone ring, with the 3-methoxybenzyl substituent likely influencing its electronic and steric properties .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C22H21NO4/c1-25-15-5-2-4-14(10-15)11-23-12-19-20(26-13-23)9-8-17-16-6-3-7-18(16)22(24)27-21(17)19/h2,4-5,8-10H,3,6-7,11-13H2,1H3

InChI Key

PEGYOWGUUWFOQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. One common approach is the condensation of a methoxybenzyl derivative with a suitable cyclopentane precursor, followed by cyclization and oxidation steps to form the chromenooxazinone core. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .

Scientific Research Applications

3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-methoxybenzyl group in the target compound differs from the 4-chlorobenzyl () and 2-chlorobenzyl () analogs, which may alter electronic distribution and biological interactions.
  • Steric Effects : The trimethoxy analog () exhibits higher steric hindrance, which could reduce binding affinity in enzyme-targeted applications.

Physicochemical Properties

Predicted properties for the target compound can be extrapolated from its 4-chlorobenzyl analog ():

  • Density : ~1.40–1.45 g/cm³ (methoxy’s lower atomic mass vs. chloro may slightly reduce density).
  • Boiling Point : ~540–560°C (methoxy’s weaker dipole vs. chloro may lower boiling point marginally).
  • Acidity (pKa) : ~4.5–5.0 (methoxy’s electron-donating effect may increase basicity compared to chloro analogs) .

Pharmacological Implications

The 3-methoxy substituent in the target compound may reduce antioxidant activity compared to hydroxylated analogs, as methoxy groups are less effective at donating electrons . Conversely, methoxy groups could improve metabolic stability compared to hydroxylated derivatives.

Biological Activity

3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes both chromene and oxazine moieties. Its molecular formula is C18H19N1O3C_{18}H_{19}N_{1}O_{3}, indicating the presence of methoxy and benzyl groups that may contribute to its biological activity.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress. This activity is crucial in mitigating damage related to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid15
Quercetin20

Anticancer Properties

The compound has shown promising anticancer activity against various cancer cell lines. Studies have reported its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)30Apoptosis induction
A549 (Lung)35Cell cycle arrest
HeLa (Cervical)28ROS generation

Neuroprotective Effects

Recent studies suggest that the compound may have neuroprotective effects. It has been shown to reduce neuronal cell death induced by excitotoxicity and oxidative stress in animal models. The underlying mechanisms include modulation of neuroinflammatory pathways and enhancement of neurotrophic factor signaling.

Case Studies

Case Study 1: Antioxidant Efficacy in Animal Models

In a controlled study involving rodents subjected to oxidative stress through diet-induced methods, administration of the compound resulted in a significant reduction in markers of oxidative damage compared to control groups. The results indicated a protective effect on liver and brain tissues.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to untreated controls.

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